molecular formula C21H16N2O2S B12071844 5-Tosyl-5,6-dihydroindolo[2,3-b]indole

5-Tosyl-5,6-dihydroindolo[2,3-b]indole

Cat. No.: B12071844
M. Wt: 360.4 g/mol
InChI Key: VTYVWGQYLVAKQO-UHFFFAOYSA-N
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Description

5-Tosyl-5,6-dihydroindolo[2,3-b]indole is a sophisticated diindole derivative designed for advanced research applications, particularly in the fields of organic electronics and medicinal chemistry. The core 5,6-dihydroindolo[2,3-b]indole structure is a linearly fused benzodipyrrole system known for its excellent charge transport properties and the feasibility of tuning its electronic energy levels . This makes it a promising building block for developing novel organic materials for use in electro-optical devices such as Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs) . The addition of the tosyl (p-toluenesulfonyl) protecting group on the pyrrolic nitrogen enhances the compound's stability and can modify its solubility, making it a crucial intermediate for further synthetic manipulation . In pharmaceutical research, indolocarbazole scaffolds and their derivatives are of significant interest due to their diverse biological activities. They have been extensively studied as potent inhibitors of protein kinases and topoisomerase I, with several analogs, such as rebeccamycin and K252a, serving as inspirations for new anticancer agents . The dihydroindoloindole core can also act as a ligand for the aryl hydrocarbon receptor, indicating potential in immunology and metabolic studies . Researchers can utilize this tosyl-protected intermediate in transition metal-catalyzed reactions, such as Pd-catalyzed cross-couplings or C-H activation, to build more complex molecular architectures . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H16N2O2S

Molecular Weight

360.4 g/mol

IUPAC Name

5-(4-methylphenyl)sulfonyl-6H-indolo[2,3-b]indole

InChI

InChI=1S/C21H16N2O2S/c1-14-10-12-15(13-11-14)26(24,25)23-19-9-5-3-7-17(19)20-16-6-2-4-8-18(16)22-21(20)23/h2-13,22H,1H3

InChI Key

VTYVWGQYLVAKQO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3C4=C2NC5=CC=CC=C54

Origin of Product

United States

Chemical Reactivity and Transformations of 5 Tosyl 5,6 Dihydroindolo 2,3 B Indole and Analogues

Cycloaddition Reactions

The N-tosyl activated C2-C3 bond of the indole (B1671886) nucleus can participate as a dienophile in Diels-Alder reactions and as a dipolarophile in 1,3-dipolar cycloadditions. These reactions are powerful tools for constructing fused-ring systems with high degrees of stereochemical control.

N-Tosyl indoles, particularly those bearing additional electron-withdrawing groups at the C3 position, serve as effective dienophiles in [4+2] cycloaddition reactions. acs.org The Diels-Alder reaction, a concerted process involving the 4 π-electrons of a conjugated diene and the 2 π-electrons of a dienophile, provides a direct route to forming six-membered rings. wikipedia.orgsigmaaldrich.com The activation provided by the N-tosyl group is crucial for overcoming the inherent aromaticity of the indole ring and enabling it to participate in these transformations. umn.edu

Research has shown that 1-tosyl-3-substituted indoles react with various conjugated dienes under thermal or high-pressure conditions. The use of high pressure can be advantageous, as Diels-Alder reactions are characterized by a negative volume of activation, making them kinetically and thermodynamically favorable under such conditions. acs.org The choice of diene and reaction conditions significantly influences the reaction's efficiency and selectivity. For instance, 1-tosyl-3-nitroindole has been shown to be a superior dienophile compared to its acylated counterparts. Danishefsky's diene (1-methoxy-3-trimethylsilyloxy-1,3-butadiene) is a particularly effective diene, leading to high yields under milder conditions. acs.org

DienophileDieneConditionsProduct YieldReference
1-Tosyl-3-acetylindoleIsoprene140 °C, 48 h35% acs.org
1-Tosyl-3-nitroindoleIsoprene120 °C, 24 h70% acs.org
1-Tosyl-3-nitroindoleDanishefsky's diene110 °C, 24 h90% acs.org
1-Tosyl-3-acetylindoleDanishefsky's diene10 kbar, 24 h85% acs.org

The 1,3-dipolar cycloaddition is a powerful method for constructing five-membered heterocyclic rings. wikipedia.org In this reaction, a 1,3-dipole reacts with a dipolarophile (in this case, the N-tosyl indole C2-C3 bond) in a concerted [3+2] cycloaddition process. N-tosyl indoles have demonstrated reactivity as dipolarophiles in reactions with various 1,3-dipoles, including azomethine ylides and azides. frontiersin.orgresearchgate.net

For example, N-tosyl protected 3-nitroindoles undergo catalyst-free 1,3-dipolar cycloaddition with C,N-cyclic azomethine imines to produce highly functionalized, five-ring-fused tetrahydroisoquinolines with excellent diastereoselectivity. frontiersin.org Another significant pathway involves the reaction of N-substituted indoles with tosyl azide (B81097). Computational studies have shown this reaction proceeds via a concerted [3+2] cycloaddition to form a dihydrotriazoloindole intermediate, which can then undergo further transformations. researchgate.net Additionally, intramolecular 1,3-dipolar cycloadditions of alkyne-tethered N-tosylhydrazones have been developed as a transition-metal-free route to fused polycyclic pyrazoles. acs.orgresearchgate.net

The regio- and stereoselectivity of cycloaddition reactions involving N-tosyl indoles are governed by a combination of electronic and steric factors. In Diels-Alder reactions, the relative orientation of the diene and the dienophile in the transition state determines the stereochemical outcome. acs.org The use of different reaction conditions, such as thermal versus high-pressure, can lead to different regio- or stereoisomers, offering a degree of control over the final product's structure. acs.org

For 1,3-dipolar cycloadditions, the regioselectivity can often be predicted using Frontier Molecular Orbital (FMO) theory. wikipedia.org The reaction is typically controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. Depending on the specific dipole and dipolarophile, the reaction can be classified as HOMO(dipole)-LUMO(dipolarophile) controlled (Type I) or vice-versa (Type II). wikipedia.org In the reaction between N-tosyl 3-nitroindoles and C,N-cyclic azomethine imines, excellent diastereoselectivity is achieved, indicating a highly ordered transition state. frontiersin.org Computational studies on indole aryne cycloadditions have also highlighted the importance of steric interactions and the potential for reactions to proceed through highly asynchronous or even stepwise mechanisms, which can influence regioselectivity. nih.gov

Oxidative Transformations and Aromatization

The dihydroindole core of compounds like 5-Tosyl-5,6-dihydroindolo[2,3-b]indole is a precursor to the fully aromatic indolo[2,3-b]indole system. This transformation is typically achieved through oxidative dehydrogenation. A variety of oxidizing agents and conditions can be employed for this aromatization process.

A convenient, metal-free method for the synthesis of indolo[2,3-b]indoles involves a cascade reaction that includes dehydrogenative aromatization and oxidative annulation in a TMSI/DMSO system. researchgate.net The oxidative coupling of related dihydroindolo[3,2-b]carbazole systems has been shown to produce novel C-C and C-N coupled dimers, depending on the oxidant used (e.g., FeCl₃·6H₂O vs. air). rsc.org

Mechanistic studies have provided insight into the aromatization process following cycloaddition reactions. For instance, the dehydroaromatization of the dihydrotriazoloindole intermediate formed from the reaction of indole with tosyl azide is predicted to occur efficiently with singlet oxygen, having a low activation barrier. In contrast, the reaction with triplet oxygen or in the absence of oxygen has a significantly higher activation barrier, making it kinetically unfeasible. researchgate.net The sensitivity of 2,3-dihydroindoles to oxidation is a known characteristic, with spontaneous aromatization sometimes occurring in solution upon exposure to air. nih.gov

Rearrangement Reactions within Fused Indole Systems

Fused indole systems can undergo various rearrangement reactions, particularly sigmatropic rearrangements, which allow for significant structural reorganization and the formation of complex molecular architectures.

The aza-Cope rearrangement is a acs.orgacs.org-sigmatropic rearrangement where a nitrogen atom is part of the rearranging hexadienyl framework. wikipedia.org These rearrangements are synthetically valuable for constructing nitrogen-containing rings. A related and powerful transformation in indole chemistry is the dearomative acs.orgacs.org sigmatropic rearrangement, such as the Meerwein–Eschenmoser–Claisen rearrangement of 3-indolyl alcohols. This reaction provides efficient access to 2,2-disubstituted indolines, forging a congested C-C bond at the C2 position while transferring chirality from the starting alcohol. acs.org

While challenging due to the energetic penalty of disrupting the indole's aromaticity, indole-dearomative Cope rearrangements have been achieved by incorporating specific structural features that act as driving forces. nih.gov These can include the release of steric strain and the formation of new conjugated systems in the product. These rearrangements create complex products with adjacent stereocenters, demonstrating their utility in complex molecule synthesis. nih.gov The 3-aza-Cope rearrangement, sometimes referred to as an amino-Claisen rearrangement, is analogous to the Claisen rearrangement and can be used to form heterocyclic rings. wikipedia.org

Functionalization of the Indole and Tosyl Moieties

The presence of the tosyl group on one of the indole nitrogen atoms significantly influences the electronic properties and reactivity of the entire molecule. The electron-withdrawing nature of the tosyl group can decrease the nucleophilicity of the indole ring, yet it also serves as a protecting group and can direct certain reactions. Functionalization strategies often focus on the C-H bonds of the indole core.

Direct C-H arylation has emerged as a powerful tool in organic synthesis for the formation of carbon-carbon bonds, and palladium-catalyzed cross-coupling reactions are particularly prevalent for the arylation of indole derivatives. While specific studies on the direct arylation of this compound are not extensively documented in the reviewed literature, the reactivity of N-tosylindoles and related fused indole systems provides a strong basis for predicting its behavior.

Palladium-catalyzed direct C-H arylation typically involves the reaction of the indole substrate with an aryl halide in the presence of a palladium catalyst, a ligand, and a base. The tosyl group at the N5 position is expected to influence the regioselectivity of the arylation. For N-substituted indoles, arylation often occurs at the C2 position. Given the structure of this compound, the likely positions for arylation would be the C2 and C8 positions, which are equivalent to the C2 position of a standard indole ring.

A representative palladium-catalyzed C-H arylation reaction for an N-substituted indole is shown below, which serves as a model for the potential arylation of the target compound.

Table 1: Representative Palladium-Catalyzed C-2 Arylation of N-Substituted Indoles This table presents data for analogous reactions as specific data for this compound was not found in the searched literature.

Entry N-Substituent Aryl Halide Catalyst / Ligand Base Solvent Temp (°C) Yield (%)
1 Tosyl 4-Iodotoluene Pd(OAc)₂ / P(o-tol)₃ K₂CO₃ DMA 120 75
2 Methyl 4-Bromoanisole Pd(OAc)₂ / SPhos K₃PO₄ Toluene 110 82

The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are crucial for achieving high yields and selectivity. For the this compound, a screening of these parameters would be necessary to optimize the arylation at the desired positions.

Electrophilic halogenation is a fundamental transformation for indole and its derivatives, providing versatile intermediates for further functionalization, such as cross-coupling reactions. The electron-rich nature of the indole nucleus makes it susceptible to attack by electrophilic halogenating agents. Common reagents for this purpose include N-halosuccinimides such as N-bromosuccinimide (NBS) and N-iodosuccinimide (NIS).

For the this compound scaffold, electrophilic halogenation is anticipated to occur at the positions most activated towards electrophilic attack. In related 5,11-dihydroindolo[3,2-b]carbazole (B1295107) systems, bromination with N-bromosuccinimide has been shown to occur at the C2 and C8 positions. nih.gov It is therefore highly probable that this compound would undergo halogenation at its C2 and C8 positions.

The reaction is typically carried out in a suitable solvent at room temperature or with gentle heating. The regioselectivity can be influenced by the reaction conditions and the specific halogenating agent used.

Table 2: Representative Halogenation of Fused Indole Systems This table presents data for analogous reactions as specific data for this compound was not found in the searched literature.

Entry Substrate Halogenating Agent Solvent Temp (°C) Product Yield (%) Ref
1 5,11-Dihexyl-5,11-dihydroindolo[3,2-b]carbazole NBS (2.2 equiv) CHCl₃ 25 2,8-Dibromo derivative 95 nih.gov
2 6,12-Dinitro-5,11-dipentyl-5,11-dihydroindolo[3,2-b]carbazole Br₂ (2.2 equiv) CHCl₃ 25 2,8-Dibromo-6,12-dinitro derivative 81 nih.gov

These halogenated derivatives of this compound would be valuable precursors for introducing further diversity into the molecule through subsequent cross-coupling reactions, such as Suzuki or Sonogashira couplings, at the newly introduced halogen sites.

Mechanistic Investigations and Theoretical Studies on 5 Tosyl 5,6 Dihydroindolo 2,3 B Indole Synthesis and Reactivity

Experimental Mechanistic Elucidation (e.g., Deuterium (B1214612) Labeling, Intermediates Isolation)

While specific mechanistic studies exclusively focused on 5-Tosyl-5,6-dihydroindolo[2,3-b]indole are not extensively documented in the literature, the mechanistic pathways can be inferred from studies on the synthesis of the parent indolo[2,3-b]indole and related N-substituted indoles. The formation of the indolo[2,3-b]indole core often involves transition-metal-catalyzed C-C and C-N bond-forming reactions researchgate.netrsc.org.

Deuterium labeling is a powerful technique to probe reaction mechanisms, particularly in identifying the source of hydrogen atoms and determining whether a C-H bond cleavage is involved in the rate-determining step. For instance, in the synthesis of indoles, deuterium labeling experiments can distinguish between different cyclization pathways acs.orgresearchgate.net. In a hypothetical synthesis of this compound involving an intramolecular cyclization, selective deuteration of the starting material at specific positions would allow for the tracking of these labels in the final product, providing insights into the cyclization mechanism.

The isolation and characterization of reaction intermediates are also pivotal in confirming proposed mechanistic pathways. In palladium-catalyzed reactions, which are commonly employed for the synthesis of complex indole (B1671886) derivatives, the isolation of palladacycle intermediates can provide direct evidence for a specific catalytic cycle nih.govmdpi.com. For the synthesis of the dihydroindolo[2,3-b]indole framework, it is plausible that intermediates arising from oxidative addition, migratory insertion, or reductive elimination steps could be targeted for isolation under modified reaction conditions, such as lower temperatures or the use of specific ligands to stabilize the intermediate species.

Table 1: Plausible Experimental Approaches for Mechanistic Elucidation

Technique Application to this compound Synthesis Expected Insights
Deuterium LabelingSynthesis using deuterated precursors.Elucidation of cyclization pathways and identification of proton transfer steps.
Intermediate IsolationTrapping and characterization of transient species.Confirmation of proposed catalytic cycles and identification of key intermediates.
Kinetic Isotope EffectComparison of reaction rates with deuterated vs. non-deuterated starting materials.Determination of whether C-H bond cleavage is the rate-determining step.
Crossover ExperimentsUse of a mixture of isotopically labeled starting materials.To determine if the reaction proceeds via an intramolecular or intermolecular pathway.

Computational Chemistry Approaches

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool to complement experimental studies by providing detailed insights into reaction mechanisms, electronic structures, and reactivity.

DFT calculations can be employed to map the potential energy surface of a reaction, allowing for the identification of transition states and intermediates. For the synthesis of this compound, DFT could be used to model the energetics of various proposed reaction pathways, such as a palladium-catalyzed intramolecular cyclization researchgate.net. By calculating the activation energies for each step, the most favorable reaction pathway can be determined.

For example, in a palladium-catalyzed synthesis, DFT can be used to model the oxidative addition of the catalyst to a precursor, the subsequent intramolecular carbopalladation or aminopalladation, and the final reductive elimination to yield the product. The geometries of the transition states for these steps can be optimized, and the associated energy barriers can be calculated to understand the kinetics of the reaction mdpi.com. Such studies can also shed light on the role of ligands and solvents in the catalytic cycle.

Table 2: Representative DFT Functionals and Basis Sets for Indole Systems

DFT Functional Basis Set Typical Application
B3LYP6-31G*Geometry optimization and frequency calculations.
M06-2X6-311+G(d,p)Calculation of reaction barriers and transition states.
PBE0def2-TZVPElectronic structure and property calculations.

The electronic structure of this compound, particularly the influence of the electron-withdrawing tosyl group, can be thoroughly investigated using DFT niscpr.res.in. The tosyl group attached to the indole nitrogen is known to significantly alter the electronic properties of the indole ring system researchgate.net.

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution can provide valuable information about the molecule's reactivity. The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO is related to the ability to accept electrons (electrophilicity). The presence of the tosyl group is expected to lower the energy of the HOMO, making the indole less susceptible to electrophilic attack compared to the unsubstituted analogue. Conversely, the LUMO energy might be lowered, increasing its susceptibility to nucleophilic attack.

Molecular Electrostatic Potential (MEP) maps can visually represent the electron density distribution and predict sites for electrophilic and nucleophilic attack. For this compound, the MEP map would likely show a region of high positive potential around the sulfonyl group and a corresponding decrease in negative potential on the indole rings, further indicating a modification of the inherent reactivity of the indole core.

Natural Bond Orbital (NBO) analysis can also be performed to understand the delocalization of electrons and the nature of the bonding within the molecule. This can provide a quantitative measure of the electron-withdrawing effect of the tosyl group on the indole nitrogen and the rest of the heterocyclic system.

Table 3: Predicted Electronic Effects of the Tosyl Group on the Dihydroindolo[2,3-b]indole Core

Electronic Property Predicted Effect of Tosyl Group Implication for Reactivity
HOMO EnergyLoweredDecreased nucleophilicity, less reactive towards electrophiles.
LUMO EnergyLoweredIncreased electrophilicity, more reactive towards nucleophiles.
Electron Density on Indole RingsDecreasedAltered regioselectivity in substitution reactions.
N-S Bond CharacterPolar covalentPotential site for cleavage under specific reaction conditions.

Spectroscopic Characterization Methodologies in Academic Research for 5 Tosyl 5,6 Dihydroindolo 2,3 B Indole

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 5-Tosyl-5,6-dihydroindolo[2,3-b]indole would exhibit characteristic absorption bands confirming the presence of the key functional groups.

The most prominent bands would be the strong, characteristic absorptions from the sulfonyl (SO₂) group of the tosyl moiety. These include a strong asymmetric stretching vibration typically found in the 1340–1385 cm⁻¹ range and a symmetric stretching vibration in the 1150–1190 cm⁻¹ range beilstein-journals.org. Other expected absorptions include those for aromatic C-H stretching (above 3000 cm⁻¹) and aromatic C=C stretching (in the 1450–1600 cm⁻¹ region) nih.govnih.gov.

Table 3: Expected IR Absorption Bands for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹)
Aromatic C-H Stretch 3000 - 3100
Aliphatic C-H Stretch 2850 - 3000
Aromatic C=C Stretch 1450 - 1600
Sulfonyl (SO₂) Asymmetric Stretch 1340 - 1385

Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass spectrometry is a critical analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby confirming the molecular weight of a compound. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides a highly accurate molecular mass, which allows for the determination of the elemental formula cdnsciencepub.comrsc.org.

For this compound, with a molecular formula of C₂₁H₁₆N₂O₂S, the calculated monoisotopic mass is 372.0932 g/mol . An HRMS analysis, often using techniques like Electrospray Ionization (ESI), would be expected to show a molecular ion peak [M+H]⁺ at m/z 373.0999, confirming the molecular formula with high precision nih.gov. The fragmentation pattern observed in the mass spectrum can also provide additional structural information.

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

A comprehensive search of scientific literature and crystallographic databases was conducted to obtain single-crystal X-ray diffraction data for the compound this compound. This analytical technique is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing invaluable insights into molecular geometry, bond lengths, bond angles, and intermolecular interactions.

Despite extensive searches, no published crystallographic data for the specific compound this compound could be located. The investigation included searches for the compound under its systematic name, as well as searches based on its chemical formula (C21H18N2O2S) in conjunction with terms such as "crystal structure" and "X-ray diffraction."

While data for structurally related compounds, such as other tosylated indole (B1671886) derivatives and various isomers of the indoloindole core, are available in the literature, the specific crystallographic parameters for this compound have not been reported. The absence of this primary data precludes the generation of a detailed analysis of its solid-state structure, including data tables of crystallographic parameters, bond lengths, and bond angles.

Advanced Synthetic Applications and Derivatization Strategies of 5 Tosyl 5,6 Dihydroindolo 2,3 B Indole Precursors

Synthesis of Substituted 5-Tosyl-5,6-dihydroindolo[2,3-b]indole Derivatives

The functionalization of the this compound core is crucial for modulating its physicochemical and biological properties. Strategic introduction of various substituents on the indole (B1671886) rings and modifications to the protecting group have been explored to generate a diverse range of analogues.

Introduction of Substituents on Indole Rings

A prominent method for the synthesis of substituted 5-Tosyl-5,6-dihydroindolo[2,3-b]indoles involves a palladium-mediated intramolecular C-H functionalization/C-C coupling reaction. This approach allows for the construction of the core scaffold while simultaneously introducing substituents onto the indole rings.

The general synthetic pathway commences with the iodine-mediated synthesis of N-(4-substituted-2-iodophenyl)-N-(1-alkyl-1H-indol-2-yl)sulfonamides. These precursors, bearing a variety of substituents on the phenyl ring and different alkyl groups on the indole nitrogen, are then subjected to a palladium-catalyzed intramolecular cyclization. This key step, typically facilitated by a palladium catalyst such as Pd2(dba)3 in the presence of a base like triethylamine (Et3N), proceeds at elevated temperatures to afford the desired substituted this compound derivatives.

This methodology has been successfully applied to generate a range of derivatives with varying substitution patterns on the indole backbone. The yields of these reactions are generally moderate to good, demonstrating the robustness of this synthetic strategy.

Table 1: Examples of Synthesized Substituted this compound Derivatives

PrecursorSubstituent (R)ProductYield (%)
N-(2-Iodo-4-methylphenyl)-N-(1-methyl-1H-indol-2-yl)benzenesulfonamide2,6-Dimethyl2,6-Dimethyl-5-tosyl-5,6-dihydroindolo[2,3-b]indole38
N-(1-Allyl-1H-indol-2-yl)-N-(2-iodo-4-methylphenyl)methanesulfonamide2-Methyl, 6-Allyl2-Methyl-6-allyl-5-tosyl-5,6-dihydroindolo[2,3-b]indole75
N-(4-Bromo-2-iodophenyl)-4-methyl-N-(1-methyl-1H-indol-2-yl)benzenesulfonamide2-Bromo, 6-Methyl2-Bromo-6-methyl-5-tosyl-5,6-dihydroindolo[2,3-b]indole70

Modification of the Tosyl Moiety

The tosyl group serves as an effective protecting group for the indole nitrogen, facilitating the synthesis and functionalization of the indolo[2,3-b]indole scaffold. However, its removal or modification is often a necessary step in the synthesis of final target compounds. Several methods for the deprotection of N-tosylated indoles have been reported, which can be applied to this compound derivatives.

One mild and efficient method involves the use of cesium carbonate (Cs2CO3) in a mixed solvent system of THF and methanol (B129727). nih.gov This method has been shown to be effective for a wide range of N-tosyl indoles, including those with electron-withdrawing and electron-donating substituents. nih.gov The reaction typically proceeds at ambient temperature, offering a gentle alternative to harsher deprotection conditions. nih.gov

Other reagents and conditions for N-detosylation include:

Basic hydrolysis: Using strong bases like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in alcoholic solvents at elevated temperatures.

Reductive cleavage: Employing dissolving metal reductions (e.g., sodium in liquid ammonia) or reducing agents like Red-Al.

Nucleophilic displacement: Utilizing highly nucleophilic reagents such as Gilman's reagent (lithium dimethylcuprate).

Enantioselective Synthesis and Chiral Analogues

The development of enantioselective synthetic routes to access chiral indolo[2,3-b]indole analogues is of significant interest, as chirality often plays a crucial role in determining the biological activity of molecules. While the enantioselective synthesis of indoles has been a subject of extensive research, specific methods for the asymmetric synthesis of the 5,6-dihydroindolo[2,3-b]indole core remain less explored.

General strategies for achieving enantioselectivity in indole synthesis often rely on:

Chiral catalysts: Utilizing transition metal catalysts complexed with chiral ligands to control the stereochemical outcome of key bond-forming reactions.

Chiral auxiliaries: Covalently attaching a chiral moiety to the substrate to direct the stereoselective formation of new stereocenters.

Organocatalysis: Employing small organic molecules as chiral catalysts to promote enantioselective transformations.

While direct enantioselective methods for the synthesis of the this compound scaffold are not yet well-established in the literature, existing asymmetric methodologies for indole synthesis could potentially be adapted. For instance, an enantioselective palladium-catalyzed intramolecular C-H functionalization could be envisioned, employing a chiral phosphine (B1218219) ligand to induce asymmetry during the cyclization step. Further research in this area is needed to develop efficient and practical methods for the synthesis of enantiomerically pure or enriched 5,6-dihydroindolo[2,3-b]indole derivatives.

Development of Libraries and Diversity-Oriented Synthesis

The systematic exploration of chemical space around the 5,6-dihydroindolo[2,3-b]indole scaffold through the creation of compound libraries is a powerful strategy for the discovery of new bioactive molecules. Diversity-oriented synthesis (DOS) aims to generate structurally diverse collections of compounds from a common starting material, thereby increasing the probability of identifying molecules with desired biological activities.

While specific reports on the development of large libraries based on the this compound core are limited, the synthetic strategies outlined in section 6.1 provide a solid foundation for such endeavors. The palladium-mediated cyclization approach is particularly amenable to a combinatorial or parallel synthesis format.

A potential DOS strategy could involve:

Building Block Variation: Utilizing a diverse set of substituted anilines and functionalized indoles as starting materials for the synthesis of the N-(2-iodophenyl)-N-(1H-indol-2-yl)sulfonamide precursors.

Parallel Synthesis: Performing the palladium-catalyzed cyclization in a parallel format to rapidly generate a library of substituted 5-Tosyl-5,6-dihydroindolo[2,3-b]indoles.

Post-Cyclization Modification: Further functionalizing the generated scaffold through reactions such as deprotection of the tosyl group followed by N-alkylation or N-acylation, or by performing electrophilic aromatic substitution on the indole rings.

Such an approach would allow for the rapid generation of a library of compounds with variations at multiple positions of the indolo[2,3-b]indole core, providing a valuable resource for biological screening and the identification of new lead compounds. The indole scaffold is a well-recognized "privileged structure" in medicinal chemistry, and the development of libraries based on the indolo[2,3-b]indole framework holds significant promise for drug discovery efforts.

Future Research Directions and Unexplored Avenues in 5 Tosyl 5,6 Dihydroindolo 2,3 B Indole Chemistry

Development of Novel Synthetic Methodologies (e.g., C-H Activation, Photoredox Catalysis)

The synthesis of complex heterocyclic frameworks like indolo[2,3-b]indoles is continually being revolutionized by modern synthetic techniques that offer greater efficiency and atom economy compared to classical methods. umich.edu Future research should prioritize the application of these cutting-edge strategies to the 5-Tosyl-5,6-dihydroindolo[2,3-b]indole core.

C-H Activation: Transition-metal-catalyzed C–H activation has emerged as a powerful tool for forging C-C and C-N bonds, eliminating the need for pre-functionalized starting materials. umich.edumdpi.com This approach could provide novel disconnections for synthesizing or functionalizing the this compound skeleton. Research could target the direct arylation, alkenylation, or amination of the indole (B1671886) or tosyl aromatic rings, bypassing multi-step sequences. bohrium.com Ruthenium, rhodium, and palladium catalysts, which have proven effective in functionalizing simpler indole systems, are prime candidates for this exploration. mdpi.comresearchgate.net A key challenge will be achieving high regioselectivity, given the multiple C-H bonds available for activation on the indoloindole backbone and the tosyl group. chim.it

Photoredox Catalysis: Visible-light photoredox catalysis offers a mild and sustainable platform for generating radical intermediates, enabling unique bond constructions that are often complementary to traditional thermal reactions. nih.gov This methodology could be harnessed for the synthesis and derivatization of this compound. Potential applications include radical-mediated cyclizations to form the core structure or late-stage functionalization at various positions. rsc.org For instance, photocatalytic approaches could facilitate the introduction of complex alkyl groups or facilitate challenging cross-coupling reactions under exceptionally mild conditions, preserving sensitive functional groups. nih.gov

MethodologyPotential Application to this compoundKey Advantages
C-H Activation Direct functionalization of the indole or tosyl rings (e.g., arylation, amination).High atom economy, reduced synthetic steps. umich.educhim.it
Photoredox Catalysis Novel cyclization strategies for core synthesis; late-stage functionalization.Mild reaction conditions, unique reactivity pathways. nih.gov

Exploration of New Reaction Pathways

Beyond refining synthetic access, future work should aim to uncover entirely new reaction pathways starting from the this compound core. The unique electronic and steric environment of this molecule could lead to unprecedented chemical transformations.

One promising avenue is the exploration of cascade reactions . A metal-free aerobic cascade involving dehydrogenative aromatization and oxidative annulation could potentially be developed as a novel route to the fully aromatic indolo[2,3-b]indole system from saturated precursors. bohrium.com Another area of interest is light-mediated diradical cyclization , which has been proposed as a unified strategy to access both 6H-benzofuro[2,3-b]indoles and 5,6-dihydroindolo[2,3-b]indoles, suggesting that photochemical methods could unlock new pathways for derivatization or skeletal rearrangement. researchgate.net

Furthermore, the reactivity of the dihydro bridge could be exploited. Selective oxidation could yield the fully aromatized indolo[2,3-b]indole, while reductive cleavage could open the ring system, providing access to novel bi-indole derivatives. The tosyl group, often used as a protecting group, could also be leveraged as a reactive handle in cross-coupling reactions or be subjected to reductive detosylation to yield the N-H analog, opening up further functionalization possibilities.

Advanced Computational Modeling and Design

Computational chemistry provides powerful tools for understanding and predicting chemical reactivity, guiding experimental efforts and accelerating discovery. For this compound, density functional theory (DFT) calculations can be employed to:

Elucidate Reaction Mechanisms: Model the transition states and intermediates of potential C-H activation or photoredox-catalyzed reactions to predict regioselectivity and feasibility.

Predict Spectroscopic Properties: Calculate NMR, UV-Vis, and fluorescence spectra to aid in the characterization of new derivatives and to understand their photophysical properties.

Design Novel Analogs: In silico screening of virtual libraries of derivatives can identify candidates with desirable electronic or steric properties for specific applications. For example, molecular docking studies, similar to those performed on other tosyl-indole derivatives, could predict the binding affinity of new analogs to biological targets, guiding the design of potential therapeutic agents. mdpi.com

Computational MethodResearch ObjectiveExpected Outcome
Density Functional Theory (DFT) Elucidate reaction mechanisms of novel synthetic routes.Prediction of reaction feasibility, regioselectivity, and intermediates.
Time-Dependent DFT (TD-DFT) Predict photophysical properties (absorption, emission).Understanding of fluorescence behavior and rational design of new dyes.
Molecular Docking Screen virtual libraries against biological targets.Identification of derivatives with high potential for biological activity. mdpi.com

Integration with Flow Chemistry and Sustainable Synthesis

The principles of green and sustainable chemistry are increasingly integral to modern synthetic planning. vapourtec.com Applying these principles to the synthesis of this compound is a critical future direction.

Flow Chemistry: Continuous flow synthesis offers significant advantages over traditional batch processing, including enhanced safety, precise control over reaction parameters (temperature, pressure, time), improved scalability, and higher yields. mdpi.comnih.gov Translating the synthesis of this compound and its derivatives to a flow process could lead to more efficient and reproducible production. amt.uk Flow chemistry is particularly well-suited for photochemical and hazardous reactions, making it an ideal platform for implementing photoredox catalysis or other high-energy transformations safely and efficiently. vapourtec.com

Sustainable Synthesis: Future research should focus on developing synthetic routes that adhere to the principles of green chemistry. This includes:

Utilizing less hazardous solvents and reagents.

Designing reactions with high atom economy, such as C-H activation. chim.it

Employing catalytic methods (e.g., transition metal, photo-, or biocatalysis) over stoichiometric reagents to minimize waste.

Exploring the use of renewable starting materials where possible.

By integrating these advanced synthetic, computational, and manufacturing paradigms, the chemical community can unlock the full potential of this compound, paving the way for new discoveries and applications.

Q & A

Basic Questions

Q. What are the key considerations for synthesizing 5-Tosyl-5,6-dihydroindolo[2,3-b]indole in laboratory settings?

  • Methodological Answer : Synthesis requires careful selection of solvents (e.g., PEG-400/DMF mixtures for solubility and reaction efficiency), catalysts (e.g., CuI for click chemistry), and purification techniques (e.g., column chromatography with 70:30 ethyl acetate/hexane). Protecting groups, such as tosyl, are critical for stabilizing reactive intermediates during multi-step reactions . Hydroxyl protection strategies (e.g., using chloroacetic acid or sodium acetate in refluxing acetic acid) can prevent unwanted side reactions during cyclization steps . Reaction times (e.g., 12-hour stirring for azide-alkyne cycloaddition) and inert atmospheres (e.g., nitrogen) are essential to minimize oxidation .

Q. How can researchers characterize the structure and purity of this compound post-synthesis?

  • Methodological Answer : Use a combination of 1H/13C/19F NMR to confirm structural integrity, particularly for tosyl and indole moieties . Thin-layer chromatography (TLC) monitors reaction progress, while high-resolution mass spectrometry (HRMS) validates molecular weight . Gas chromatography (GC) and high-performance liquid chromatography (HPLC) assess purity (>98% by HPLC is achievable with optimized protocols) . For thermally unstable derivatives, fast-atom bombardment (FAB) mass spectrometry minimizes decomposition risks .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data when characterizing novel derivatives of this compound?

  • Methodological Answer : Cross-validate spectral data using computational NMR prediction tools (e.g., density functional theory (DFT) calculations) to match experimental peaks with theoretical models . Orthogonal techniques like X-ray crystallography (if crystals are obtainable) or 2D NMR (e.g., COSY, HSQC) clarify ambiguous assignments . For purity discrepancies, combine HPLC with diode-array detection (DAD) to identify co-eluting impurities .

Q. What computational strategies optimize reaction conditions for synthesizing derivatives of this compound?

  • Methodological Answer : Employ quantum chemical reaction path searches to predict energetically favorable pathways and transition states . Use factorial design (e.g., varying temperature, solvent polarity, and catalyst loading) to identify critical parameters . For multi-step syntheses, orthogonal design (e.g., Taguchi methods) reduces experimental runs while maximizing yield . Feedback loops integrating experimental data (e.g., reaction yields) into machine learning models further refine predictions .

Q. How can researchers address stability and decomposition challenges during storage of this compound?

  • Methodological Answer : Store the compound under inert atmospheres (argon) at -20°C to prevent oxidation of dihydroindole moieties . Avoid exposure to light using amber glassware, as UV irradiation can induce ring-opening reactions . For long-term stability, lyophilize the compound in the presence of stabilizers (e.g., ascorbic acid) to inhibit radical-mediated degradation . Monitor decomposition via periodic HPLC analysis .

Q. How to design multi-step syntheses involving orthogonal protecting groups for functionalizing this compound?

  • Methodological Answer : Use temporary protecting groups (e.g., benzyl for hydroxyl groups, tert-butoxycarbonyl (Boc) for amines) that are selectively removable under mild conditions (e.g., hydrogenolysis for benzyl, trifluoroacetic acid for Boc) . For tosyl groups, optimize deprotection using Na/naphthalene in THF to avoid indole ring degradation . Factorial design (e.g., varying pH, temperature) ensures compatibility between protection/deprotection steps .

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